Technical Monograph: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate
Technical Monograph: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate
Topic: "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate" basic properties Content Type: In-depth technical guide.
A Versatile Scaffold for Stereochemically Complex Drug Discovery[1]
Executive Summary
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (CAS 87787-05-1 / 87787-02-8) represents a high-value alicyclic scaffold in medicinal chemistry.[1][2] Characterized by a quaternary carbon center at position 1 and a distal hydroxyl handle at position 4, this molecule offers unique opportunities for conformational restriction and metabolic blocking .[1]
Unlike simple cyclohexane derivatives, the geminal substitution (methyl/ester) at C1 locks the ring conformation, influencing the spatial vector of the C4-hydroxyl group.[1] This guide analyzes the physicochemical properties, synthetic routes, and stereochemical nuances of this scaffold, providing researchers with the actionable intelligence required to deploy it in fragment-based drug design (FBDD) and lead optimization.[1]
Chemical Identity & Stereochemical Analysis[1]
The molecule exists as two primary diastereomers based on the relative orientation of the C4-hydroxyl group to the C1-substituents.[1] Understanding the A-values (conformational free energy) of the substituents is critical for predicting reactivity and binding affinity.[1]
Nomenclature and Identifiers[1][3][4][5]
| Property | Data |
| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| CAS (Cis Isomer) | 87787-05-1 (Refers to cis-relationship of OH relative to Ester) |
| CAS (Trans Isomer) | 87787-02-8 (Refers to trans-relationship of OH relative to Ester) |
| Physical State | Viscous Colorless Oil (Racemic) / White Solid (Enantiopure) |
| Predicted Boiling Point | ~245°C (760 mmHg) / 105-110°C (1 mmHg) |
| Density | ~1.08 g/cm³ |
| LogP (Predicted) | 1.3 - 1.5 |
Conformational Logic (The "Expert" View)
In a 1,1,4-trisubstituted cyclohexane, the conformation is dictated by the bulky groups at C1.[1]
-
A-values: Methyl (~1.70 kcal/mol) vs. Carboxylate (~1.2-1.3 kcal/mol).[1]
-
Dominant Conformation: The Methyl group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the Carboxylate group is forced Axial .[1]
Stereochemical Consequences:
-
Trans-Isomer (OH trans to Ester): If the Ester is Axial, the OH must be Equatorial (for a trans relationship). This places the OH in the stable equatorial position.[1]
-
Cis-Isomer (OH cis to Ester): If the Ester is Axial, the OH must be Axial.[1] This creates a higher energy conformer susceptible to oxidation or elimination.[1]
Synthetic Methodologies
The primary route to this scaffold is the reduction of Methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The choice of reducing agent dictates the diastereomeric ratio (dr).[1]
Synthesis Workflow Diagram
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of the thermodynamic alcohol (Equatorial OH) via NaBH₄ reduction.
Reagents:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)[1]
-
Sodium Borohydride (NaBH₄) (0.5 eq)
-
Methanol (anhydrous)
-
Saturated NH₄Cl solution[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves diastereoselectivity by differentiating the activation energy of axial vs. equatorial attack.
-
Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
).[1] Ensure venting. -
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).[1] The ketone spot (
) should disappear; a lower spot (Alcohol, ) should appear.[1] -
Quench: Carefully add saturated NH₄Cl (20 mL) to destroy excess hydride.
-
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 40% EtOAc/Hexanes).
Validation Checkpoint:
-
¹H NMR Diagnostic: Look for the C4-methine proton.[1]
Applications in Drug Development
This scaffold is not merely a linker; it is a functional pharmacophore modulator .[1]
The "Gem-Dimethyl" Effect & Metabolic Stability
The introduction of the methyl group at C1 (alpha to the ester) serves two purposes:
-
Metabolic Blocking: It prevents ester hydrolysis by steric shielding and blocks enolization, preventing racemization of the stereocenter.[1]
-
Thorpe-Ingold Effect: The geminal substitution restricts the conformational flexibility of the cyclohexane ring, pre-organizing the molecule into a bioactive conformation.[1] This often results in higher affinity binding to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.[1]
Application Pathway
Handling & Safety Data
While generally stable, specific precautions apply to the handling of hydroxy-esters.[1]
| Parameter | Guideline |
| Storage | Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic. |
| Stability | Susceptible to transesterification in protic solvents with acid/base catalysis.[1] Avoid prolonged exposure to strong bases to prevent epimerization at C1 (though hindered).[1] |
| Safety | Irritant (H315, H319).[1][3] Standard PPE (Gloves, Goggles) required.[1] |
References
-
Sigma-Aldrich. Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate Product Sheet. Retrieved from [1][3]
-
PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. CID 13236236.[1] Retrieved from [1]
-
Mander, L. N., & Sethi, S. P. (1983).[1] Regioselective synthesis of beta-keto esters from lithium enolates and methyl cyanoformate. (General method for precursor synthesis).[1] Tetrahedron Letters.
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on A-values and Cyclohexane conformation).
-
BenchChem. Methyl Cyclohexanecarboxylate Synthesis Protocols. Retrieved from [1]
